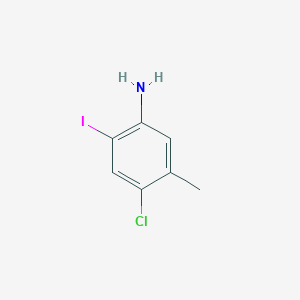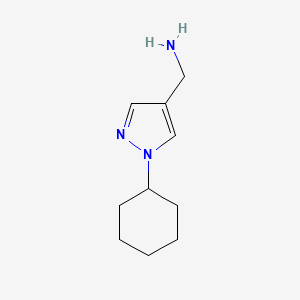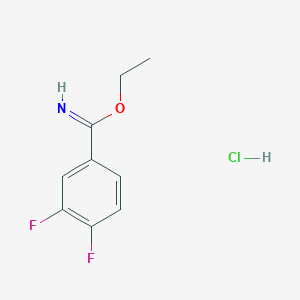
4-Chloro-2-iodo-5-methylaniline
Übersicht
Beschreibung
4-Chloro-2-iodo-5-methylaniline is a useful research compound. Its molecular formula is C7H7ClIN and its molecular weight is 267.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
The specific properties and reactivity of an aniline can be influenced by substituents on the aromatic ring. For example, electron-donating groups can increase the basicity and nucleophilicity of the amine, while electron-withdrawing groups can have the opposite effect. The position of the substituents (ortho, meta, or para) can also influence the compound’s properties .
In terms of pharmacokinetics, anilines can be absorbed through the skin, lungs, and gastrointestinal tract. Once in the body, they can be distributed to various tissues and can undergo metabolism, primarily in the liver. Metabolites can be excreted in the urine .
Biochemische Analyse
Biochemical Properties
4-Chloro-2-iodo-5-methylaniline plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been identified as a reagent in the preparation of heterocyclic compounds used as irreversible inhibitors of G12C mutant K-Ras protein, which is relevant for cancer treatment . The compound interacts with enzymes and proteins by forming covalent bonds, thereby inhibiting their activity. This interaction is crucial for its role in modulating biochemical pathways and cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with the G12C mutant K-Ras protein leads to the inhibition of downstream signaling pathways, which can result in reduced cell proliferation and increased apoptosis in cancer cells . Additionally, it may affect other cellular processes such as DNA replication and repair, further impacting cell viability and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound forms covalent bonds with the active sites of enzymes, leading to their inhibition. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound acts as an irreversible inhibitor of the G12C mutant K-Ras protein . The binding of this compound to this protein results in conformational changes that prevent the protein from participating in its normal signaling functions, thereby disrupting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but its activity may decrease over extended periods or under specific environmental conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are important for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes, leading to therapeutic benefits. At higher doses, toxic or adverse effects can occur, including damage to vital organs and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic processes such as oxidation and conjugation, which can alter its activity and toxicity . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential interactions with other drugs or biomolecules.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms involving transporters and binding proteins. The compound’s distribution is influenced by its chemical properties, such as solubility and molecular weight . It can accumulate in certain tissues, leading to localized effects on cellular function and metabolism. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic use and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization is important for its interaction with target enzymes and proteins, as well as for its overall efficacy and safety. By understanding the subcellular distribution of this compound, researchers can better predict its effects on cellular processes and develop strategies to enhance its therapeutic potential.
Eigenschaften
IUPAC Name |
4-chloro-2-iodo-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClIN/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWBXGNBGRTHDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1456783.png)



![4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1456788.png)









